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molecular formula C9H7ClN2O B8719497 4-Chloro-6-methoxycinnoline

4-Chloro-6-methoxycinnoline

Cat. No. B8719497
M. Wt: 194.62 g/mol
InChI Key: RHASLKAHLXSVQJ-UHFFFAOYSA-N
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Patent
US08624025B2

Procedure details

A solution of 6-methoxy-4-chlorocinnoline (135 mg, 0.7 mmol) in toluene (7 ml) was added to a stirred suspension of aluminium trichloride (231 mg, 1.73 mmol) in toluene (7 ml) and the red brown suspension was refluxed for 1 hr. The solvent was removed under vacuum and the residue was partitioned between water (20 ml) and 10% ethanol/chloroform (2×100 ml). The organic layer was washed with brine and dried (Na2SO4). Removal of the solvent under vacuum gave 6-hydroxy-4-chlorocinnoline (154 mg) as a single component by TLC (1:1 ethylacetate/hexanes). δH (CD3OD)=7.33 (d, 1H); 7.56 (dd, 1H); 8.32 (d, 1H) and 9.15 (br s 1H). MS (ESI) (M+H)+ 181.
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[N:8][CH:7]=[C:6]2[Cl:13].[Cl-].[Cl-].[Cl-].[Al+3]>C1(C)C=CC=CC=1>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[N:8][CH:7]=[C:6]2[Cl:13] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
COC=1C=C2C(=CN=NC2=CC1)Cl
Name
Quantity
231 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the red brown suspension was refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (20 ml) and 10% ethanol/chloroform (2×100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(=CN=NC2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: CALCULATEDPERCENTYIELD 121.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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